Boc-(S)-3-amino-3-(6-methoxy-3-pyridyl)propionic acid
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Overview
Description
Boc-(S)-3-amino-3-(6-methoxy-3-pyridyl)propionic acid is a synthetic compound that features a pyridine ring substituted with a methoxy group and an amino acid moiety protected by a tert-butoxycarbonyl (Boc) group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-(S)-3-amino-3-(6-methoxy-3-pyridyl)propionic acid typically involves multiple steps, starting from commercially available precursors. One common approach includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis.
Methoxylation: Introduction of the methoxy group at the 6-position of the pyridine ring can be achieved using methanol and a suitable catalyst.
Amino Acid Coupling: The amino acid moiety is introduced through coupling reactions, often using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).
Boc Protection: The final step involves protecting the amino group with a Boc group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Boc-(S)-3-amino-3-(6-methoxy-3-pyridyl)propionic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a common method.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of 6-hydroxy-3-pyridyl derivatives.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
Boc-(S)-3-amino-3-(6-methoxy-3-pyridyl)propionic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of Boc-(S)-3-amino-3-(6-methoxy-3-pyridyl)propionic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- 6-Methoxy-3-pyridinylboronic acid
- (6-Methoxy-3-pyridyl)hydrazine
- (6-Methoxy-3-pyridyl)methanol
Uniqueness
Boc-(S)-3-amino-3-(6-methoxy-3-pyridyl)propionic acid is unique due to its combination of a Boc-protected amino acid and a methoxy-substituted pyridine ring. This structural feature provides distinct chemical reactivity and biological activity compared to other similar compounds.
Biological Activity
Boc-(S)-3-amino-3-(6-methoxy-3-pyridyl)propionic acid is a compound of significant interest in biochemical and pharmaceutical research. Its unique structure, featuring a pyridine ring and a protected amino group, positions it as a valuable building block in various applications, particularly in drug development and enzyme interactions.
Chemical Structure and Properties
- Molecular Formula : C13H18N2O4
- Molecular Weight : 250.29 g/mol
- Density : 1.198 g/cm³
- Boiling Point : 455°C at 760 mmHg
The compound is characterized by its Boc (tert-butyloxycarbonyl) protecting group, which enhances its stability and selectivity in chemical reactions, particularly in peptide synthesis and bioconjugation processes.
This compound exerts its biological effects through several mechanisms:
- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes, influencing metabolic pathways crucial for various physiological processes.
- Protein Interactions : It can interact with proteins via hydrogen bonding and π-π interactions due to the presence of the pyridine ring, affecting receptor activity and signal transduction pathways.
- Neurotransmitter Modulation : Research indicates that derivatives of this compound may influence neurotransmitter systems, making it a candidate for studying neurological disorders.
Peptide Synthesis
This compound serves as an essential building block in synthesizing peptides that require specific stereochemistry and functional groups. This precision enhances the efficacy of drug design.
Drug Development
The compound's unique structure has been explored for developing novel therapeutic agents targeting neurological disorders. The pyridine derivatives have shown promising results in preclinical studies related to cognitive enhancement and neuroprotection.
Bioconjugation
Utilized in bioconjugation processes, this compound can link biomolecules to improve drug delivery systems, particularly in targeted therapies for cancer treatment.
Case Studies and Research Findings
- Neuroscience Studies : A study investigating the role of amino acids in neurotransmitter pathways highlighted that compounds similar to this compound could modulate synaptic plasticity, which is crucial for learning and memory functions .
- Enzyme Interaction Analysis : Research demonstrated that Boc-protected amino acids could selectively inhibit certain enzymes involved in metabolic diseases. The binding affinity was assessed through molecular docking studies, showing significant interactions with target proteins .
- Therapeutic Potential : In vivo studies have indicated that derivatives of this compound may reduce symptoms associated with anxiety and depression by modulating neurotransmitter levels .
Comparative Analysis with Similar Compounds
Compound Name | Structure | Biological Activity |
---|---|---|
Boc-(S)-3-amino-4-(6-methoxy-3-pyridyl)butyric acid | Structure | Enhanced neuroprotective effects |
Boc-(S)-3-amino-2-(6-methoxy-3-pyridyl)propionic acid | Structure | Improved enzyme inhibition profile |
Properties
IUPAC Name |
3-(6-methoxypyridin-3-yl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O5/c1-14(2,3)21-13(19)16-10(7-12(17)18)9-5-6-11(20-4)15-8-9/h5-6,8,10H,7H2,1-4H3,(H,16,19)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAZLXMQVYNXDQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C1=CN=C(C=C1)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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